Trt-Lys(Fmoc)-OH, or Trityl-Lysine(9-fluorenylmethyloxycarbonyl)-hydroxylamine, is a protected form of lysine used primarily in peptide synthesis. This compound features a trityl group that protects the amino group and an Fmoc group that protects the α-amino group of lysine. The use of such protective groups is crucial in solid-phase peptide synthesis to prevent undesired reactions during the coupling and deprotection steps.
Trt-Lys(Fmoc)-OH is classified as a synthetic amino acid derivative. It is synthesized from lysine through various chemical modifications that introduce the trityl and Fmoc protective groups. This compound is widely used in the field of organic chemistry, particularly in peptide synthesis, due to its stability and compatibility with various coupling reagents and conditions.
The synthesis of Trt-Lys(Fmoc)-OH typically involves the following steps:
These reactions are often performed under controlled conditions, utilizing solvents such as dichloromethane or dimethylformamide to ensure complete reactions and high yields.
Trt-Lys(Fmoc)-OH participates in several key reactions during peptide synthesis:
These reactions are essential for constructing peptides with specific sequences and functionalities.
The mechanism of action for Trt-Lys(Fmoc)-OH in peptide synthesis involves several stages:
This process ensures that peptides are synthesized with high specificity and yield.
Trt-Lys(Fmoc)-OH is primarily utilized in:
Trt-Lys(Fmoc)-OH, systematically named Nα-Trityl-Nε-Fmoc-L-lysine, is a dual-protected lysine derivative engineered for solid-phase peptide synthesis (SPPS). Its molecular structure features two orthogonal protecting groups: the acid-labile trityl (Trt) group on the α-amino moiety and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the ε-amino side chain [6] [7]. This arrangement creates a differentiated protection scheme critical for selective deprotection strategies. The compound has a molecular formula of C40H38N2O4 and a molecular weight of 610.74 g/mol, with a chiral center maintaining the L-configuration of lysine [6]. Key physicochemical properties include:
Chirality: Enantiomeric purity ≥99.8%, minimizing epimerization risks during coupling [7].
Table 1: Molecular Attributes of Trt-Lys(Fmoc)-OH
Property | Specification | Reference |
---|---|---|
CAS Number | 122832-81-9 | [6] |
Molecular Formula | C40H38N2O4 | [6] |
Molecular Weight | 610.74 g/mol | [6] |
HPLC Purity | ≥99% | [7] |
Optical Purity | [α]D20 = –6° (c=1 in DMF) | [5] |
Orthogonal Protection | α-NH2: Trt (acid-labile); ε-NH2: Fmoc (base-labile) | [3] [7] |
The orthogonal protection strategy enables sequential deprotection: The Fmoc group is removed with piperidine/DMF (20–30%) to expose the ε-amine for peptide chain elongation, while the α-Trt group remains intact until final trifluoroacetic acid (TFA) cleavage, allowing selective side-chain derivatization [3] [6].
The design of Trt-Lys(Fmoc)-OH emerged from two pivotal advances in peptide chemistry: the introduction of Fmoc-SPPS in the 1970s and the optimization of orthogonal protection schemes. The Fmoc group, pioneered by Carpino and Han in 1972, provided a base-labile alternative to the acid-sensitive Boc group, enabling milder synthetic routes [2] [8]. Concurrently, the trityl group gained traction for protecting cysteine, histidine, and lysine side chains due to its moderate acid lability (cleavable with 1–5% TFA) and steric bulk that suppresses side reactions [7] [8].
Lysine derivatives became a focal point in the 1980s–1990s as demand grew for complex peptides requiring site-specific modifications. Early lysine building blocks used Boc or Z groups on side chains, but their removal required harsh acids (e.g., HF), limiting compatibility with sensitive peptides [8]. Trt-Lys(Fmoc)-OH addressed this by combining:
This innovation facilitated breakthroughs like tandem cyclization strategies, where TFA-mediated deprotection of Trt triggers in situ peptide cyclization via aspartamide intermediates [3].
Year | Development | Impact | Reference |
---|---|---|---|
1972 | Introduction of Fmoc for SPPS | Enabled base-deprotection SPPS cycles | [2] |
1980s | Adoption of Trt for side-chain protection | Provided mild acid-labile protection | [7] |
1990s | Commercialization of Fmoc-Lys(Trt)-OH | Standardized orthogonally protected lysine | [3] |
2014 | TFA-mediated cyclization using Trt protection | Demonstrated in situ cyclization applications | [3] |
In contemporary Fmoc-SPPS, Trt-Lys(Fmoc)-OH serves three critical functions: enabling orthogonality, suppressing side reactions, and facilitating chemoselective modifications.
The compound’s design allows independent control over α- and ε-amine deprotection:
This orthogonality is indispensable for synthesizing branched peptides, cyclic structures, or peptide conjugates like dendrimers [5] [10].
The Trt group’s steric bulk mitigates prevalent SPPS side reactions:
Trt-Lys(Fmoc)-OH enables precise late-stage derivatization:
Protecting Group | Cleavage Conditions | Orthogonality | Side Reaction Suppression |
---|---|---|---|
Trt | 0.5–5% TFA | High (stable to bases) | Excellent (steric bulk) |
Boc | 50–95% TFA | Moderate | Moderate |
Mtt | 1–3% TFA | High | Good |
Alloc | Pd(0) catalysts | High | Poor |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8